N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide is a complex organic compound with notable implications in various fields including medicinal chemistry and materials science. Its structure encompasses pyrido[2,3-d]pyrimidine and benzamide moieties, rendering it potentially active in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide typically involves multi-step organic synthesis techniques. One such method could involve:
Formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction.
Subsequent incorporation of the dioxo functionalities via oxidation reactions.
Introduction of the ethyl linker through alkylation.
Final attachment of the pentyloxybenzamide group through amide bond formation, facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the above methods would be optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of scalable catalytic systems, and optimization of solvent and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
This compound is subject to several chemical reactions including:
Oxidation: It can undergo further oxidation under strong oxidizing conditions, potentially yielding additional oxo-derivatives.
Reduction: It may also be reduced under specific conditions, leading to various hydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions amenable to such transformations.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include KMnO4, CrO3, or other transition metal oxides.
Reduction Reactions: Catalysts such as Pd/C, Raney Nickel, or hydrogenation conditions can be employed.
Substitution Reactions: Halogenating agents, nucleophiles like amines, or electrophiles like alkyl halides in the presence of bases can be used.
Major Products Formed
The products of these reactions vary widely:
From oxidation, various oxo-derivatives with different functional groups.
Reduction can yield hydroxy or amine derivatives depending on conditions.
Substitution can lead to numerous derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide has been investigated in various domains:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential as an enzyme inhibitor due to its structural mimicry of natural substrates.
Medicine: Studied for its anti-inflammatory, anti-cancer, and antiviral properties.
Industry: Utilized in the development of materials with specific properties such as fluorescence or stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Enzymatic Interaction: It can inhibit enzyme activity by binding to the active site or allosteric sites.
Molecular Pathways: It can interfere with signaling pathways, potentially leading to its therapeutic effects. For example, in cancer treatment, it may inhibit pathways involved in cell proliferation.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to other compounds in the pyrido[2,3-d]pyrimidine and benzamide families, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide stands out due to its unique combination of functional groups which can interact synergistically.
Similar compounds include:
Other pyrido[2,3-d]pyrimidine derivatives
Benzamide derivatives like N-(4-pentyloxyphenyl)benzamide
Polyfunctional compounds integrating pyrimidine and benzamide scaffolds
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications across various fields. Whether it's in the realm of synthetic chemistry, biological research, or medical advancements, its unique structural features make it a promising subject for further exploration.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-3-4-14-29-16-9-7-15(8-10-16)19(26)23-12-13-25-20(27)17-6-5-11-22-18(17)24-21(25)28/h5-11H,2-4,12-14H2,1H3,(H,23,26)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHVVMBRBQHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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